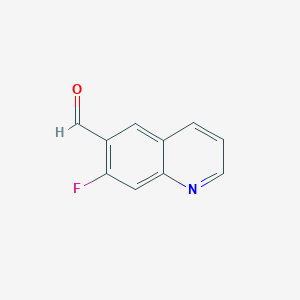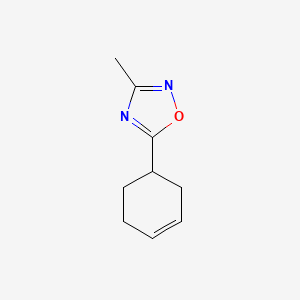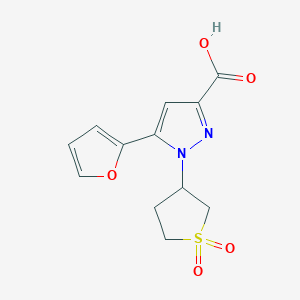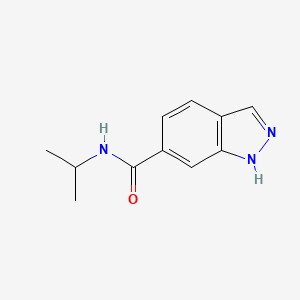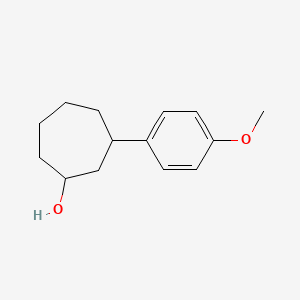
3-(4-Methoxyphenyl)cycloheptan-1-ol
Descripción general
Descripción
3-(4-Methoxyphenyl)cycloheptan-1-ol is a chemical compound with the CAS Number: 1342111-69-6 . It has a molecular weight of 220.31 . The compound is in powder form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-methoxyphenyl)cycloheptanol . The InChI code is 1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)cycloheptan-1-ol is a powder . It has a molecular weight of 220.31 . The compound is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Synthesis of Pyrazoles
The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This process involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . The resulting pyrazoles have been found to exhibit fluorescence properties .
Fluorescent Probes
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized using 3-(4-Methoxyphenyl)cycloheptan-1-ol, show different colors in different solvents when an electron withdrawing group is attached to acetophenone . This property makes them suitable for use as metal ion fluorescent probes .
Photoluminescent Materials
1,3,5-Triarylpyrazoline compounds, which can be synthesized from 3-(4-Methoxyphenyl)cycloheptan-1-ol, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent materials .
Organic Nonlinear Optical Materials
The 1,3,5-Triarylpyrazoline compounds also have potential applications as organic nonlinear optical materials .
Anticancer Drug Discovery
Chalcone analogues, which can be synthesized from 3-(4-Methoxyphenyl)cycloheptan-1-ol, have been widely used in anticancer drug discovery researches . Some researchers have reported that several hydroxylated and methoxylated chalcones exhibited potent cytotoxic activity against the MCF-7 cell line .
ERα Inhibition
The title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) in molecular docking studies . This suggests that it has a cytotoxic activity potency against breast cancer through ERα inhibition .
Antioxidant Activity
Derivatives of 3-(4-Methoxyphenyl)cycloheptan-1-ol have been tested and found to have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGTSIRDDDLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cycloheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
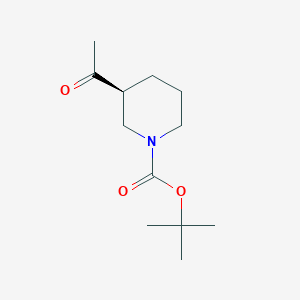
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

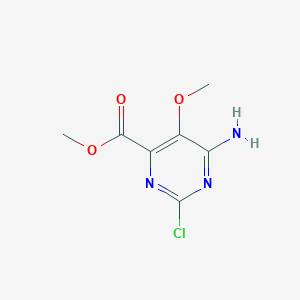
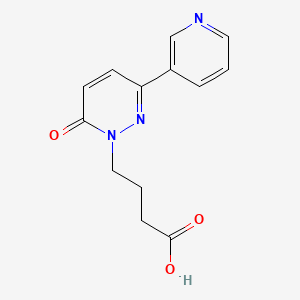
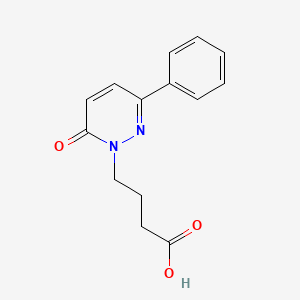
![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

